

Methyl Bromodifluoroacetate molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl Bromodifluoroacetate

Cat. No.: B1630999

[Get Quote](#)

An In-Depth Technical Guide to **Methyl Bromodifluoroacetate**: Structure, Properties, and Synthetic Applications

Introduction: The Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated synthons highly valuable. Among these, **Methyl Bromodifluoroacetate** (MBDF) has emerged as a critical building block. Its ability to serve as a precursor to the difluoromethyl and difluoroacetate moieties makes it an indispensable tool for chemists seeking to innovate at the molecular level. This guide provides a comprehensive overview of **Methyl Bromodifluoroacetate**, from its fundamental molecular characteristics to its application in advanced synthetic protocols.

Core Molecular and Physical Properties

Methyl Bromodifluoroacetate is a highly reactive, colorless to pale yellow liquid that serves as a key intermediate in various chemical syntheses.^{[1][2]} A thorough understanding of its core properties is essential for its safe and effective handling in a laboratory setting.

Molecular Structure and Weight

- Chemical Name: Methyl 2-bromo-2,2-difluoroacetate[1]
- Synonyms: Bromo(difluoro)acetic acid methyl ester[2][3]
- CAS Number: 683-98-7[1][4]
- Molecular Formula: C₃H₃BrF₂O₂[1][4]
- Molecular Weight: 188.96 g/mol [1][4]

The structure features a central carbon atom bonded to a bromine atom, two fluorine atoms, and a methyl ester group. The high electronegativity of the fluorine and bromine atoms makes the α -carbon highly electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.

Caption: 2D Structure of **Methyl Bromodifluoroacetate**.

Physicochemical Data

The quantitative data for **Methyl Bromodifluoroacetate** are summarized in the table below, providing researchers with essential information for experimental design and safety considerations.

Property	Value	Reference(s)
Appearance	Colorless to almost colorless clear liquid	[2][5]
Boiling Point	96 - 98 °C	[1][2]
Density	1.71 - 1.72 g/cm ³ (at 23 °C)	[1][6]
Refractive Index	1.3880 (at 23 °C)	[1][3]
Flash Point	6.6 - 7.0 °C	[1][3]
Storage Temperature	Room Temperature, <15°C Recommended	[1][5]

Spectroscopic Characterization

While specific spectral data for **Methyl Bromodifluoroacetate** is not readily available in public repositories, data for its close analog, Ethyl Bromodifluoroacetate (CAS: 667-27-6), serves as an excellent proxy for understanding its characteristic spectral features. The primary difference lies in the ester group signals.

- ^1H NMR: The spectrum for the methyl ester is expected to show a singlet for the methyl protons ($-\text{OCH}_3$) around 3.7-4.0 ppm. For the ethyl ester, a quartet (~ 4.4 ppm) and a triplet (~ 1.4 ppm) are observed for the $-\text{OCH}_2\text{CH}_3$ group.[\[7\]](#)[\[8\]](#)
- ^{13}C NMR: The spectrum will be characterized by the carbonyl carbon (~ 160 - 165 ppm, triplet due to C-F coupling), the halogenated α -carbon (~ 110 - 115 ppm, triplet), and the methyl carbon (~ 50 - 55 ppm).[\[9\]](#)
- ^{19}F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.
- IR Spectroscopy: Key peaks will include a strong C=O stretch for the ester group (~ 1750 - 1770 cm^{-1}), C-F stretching bands (~ 1100 - 1300 cm^{-1}), and C-O stretching.[\[8\]](#)[\[10\]](#)
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group ($-\text{OCH}_3$) and bromine.[\[11\]](#)

Chemical Reactivity and Synthetic Utility

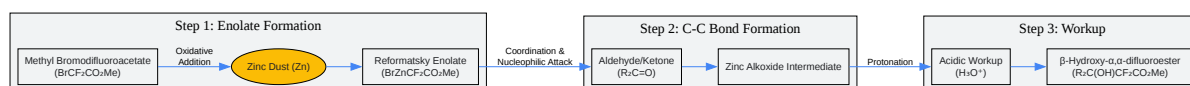
The synthetic value of **Methyl Bromodifluoroacetate** stems from its role as a versatile precursor for introducing difluoromethyl groups (CF_2H) and related moieties into organic structures.

The Reformatsky Reaction: Formation of β -Hydroxy Esters

A classic application for α -halo esters is the Reformatsky reaction. This reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound (aldehyde or ketone) to yield a β -hydroxy ester.[\[6\]](#)[\[12\]](#) The use of zinc is critical because the resulting organozinc enolate is less basic and reactive than corresponding lithium or magnesium (Grignard) reagents, preventing self-condensation of the ester.[\[13\]](#)

The mechanism proceeds via three main steps:

- Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of **Methyl Bromodifluoroacetate** to form the organozinc reagent, often called a Reformatsky enolate. [12][13]
- Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new carbon-carbon bond through a six-membered chair-like transition state. [14]
- Acidic Workup: The resulting zinc alkoxide is protonated during an acidic workup to yield the final β -hydroxy- α,α -difluoroester. [13]



[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Reformatsky Reaction.

N-Difluoromethylation of Heterocycles

A more modern and highly valuable application is the use of bromodifluoroacetate esters for the N-difluoromethylation of nitrogen-containing heterocycles, such as pyridines.[2] This transformation is significant in medicinal chemistry, where replacing a common N-methyl group with an N-difluoromethyl group can dramatically alter a drug candidate's properties. The difluoromethyl group (CF_2H) is considered a lipophilic bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor.

The reaction, which can be performed without a transition metal catalyst, proceeds in two key stages:

- N-Alkylation: The pyridine nitrogen acts as a nucleophile, attacking the α -carbon of the bromodifluoroacetate ester and displacing the bromide ion to form an N-substituted pyridinium intermediate.^[2]
- Hydrolysis and Decarboxylation: In the presence of water (which can be residual in the solvent), the ester group of the intermediate is hydrolyzed. The resulting carboxylic acid is unstable and readily undergoes decarboxylation to yield the final N-difluoromethylated pyridinium product.^[2]

Experimental Protocols

The following protocols are adapted from the literature and provide a starting point for utilizing bromodifluoroacetate esters in synthesis.

Protocol: General Procedure for N-Difluoromethylation of Pyridine Derivatives

This protocol is based on a reported method using Ethyl Bromodifluoroacetate and can be adapted for the methyl analog.^[3]

Objective: To synthesize an N-difluoromethylated pyridine from a pyridine starting material.

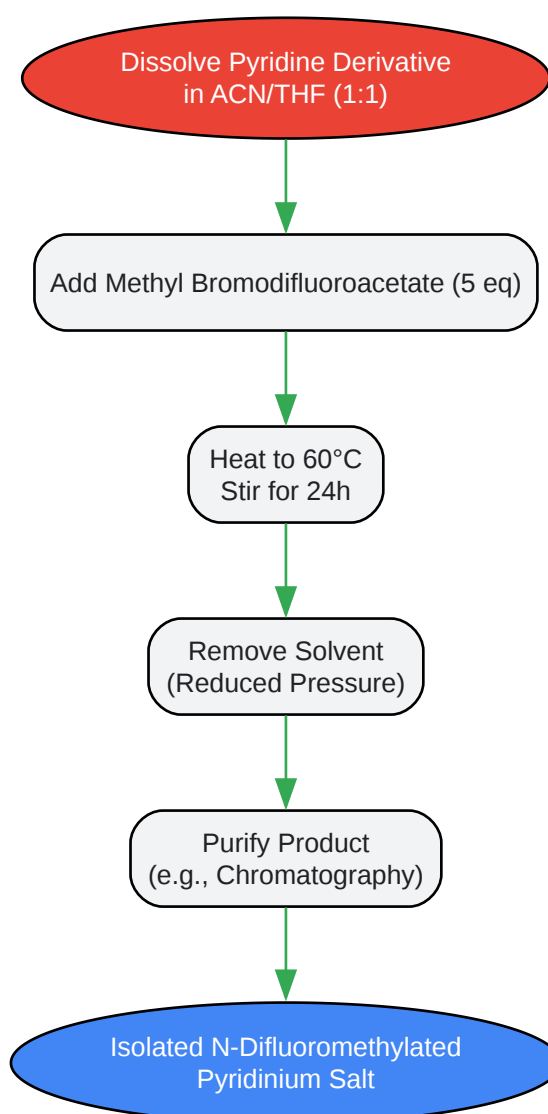
Materials:

- Pyridine derivative (1.0 eq)
- Methyl or Ethyl Bromodifluoroacetate (5.0 eq)
- Acetonitrile (ACN), HPLC grade
- Tetrahydrofuran (THF), anhydrous
- Standard laboratory glassware and stirring equipment

Procedure:

- In a round-bottom flask, dissolve the pyridine derivative (e.g., 100 mg, 1.0 eq) in a 1:1 (v/v) mixture of ACN and THF (e.g., 20 mL).

- Add Methyl or Ethyl Bromodifluoroacetate (5.0 eq) to the solution.
- Heat the reaction mixture to 60°C under continuous stirring.
- Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) over 24 hours.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting crude product by an appropriate method, such as silica gel column chromatography or precipitation/recrystallization, to yield the N-difluoromethylated pyridinium salt.[3]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for N-difluoromethylation.

Safety and Handling

Methyl Bromodifluoroacetate is a hazardous chemical that must be handled with appropriate precautions in a controlled laboratory environment.

- GHS Hazard Statements:
 - H225: Highly flammable liquid and vapor.[5]
 - H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]
 - H314: Causes severe skin burns and eye damage.[5]
- Handling Recommendations:
 - Work exclusively in a well-ventilated chemical fume hood.[13]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
 - Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[12]
 - Ground and bond containers and receiving equipment to prevent static discharge.[13]
 - Avoid breathing vapors or mists.[12]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
 - Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl Bromodifluoroacetate is a powerful and versatile reagent in modern organic synthesis. Its molecular structure, characterized by a reactive C-Br bond and two electron-

withdrawing fluorine atoms, facilitates its use in a variety of transformations, most notably the Reformatsky reaction and N-difluoromethylation protocols. For researchers in pharmaceutical and agrochemical development, MBDF provides a reliable and efficient means to introduce fluorine into target molecules, thereby enabling the fine-tuning of biological activity and pharmacokinetic properties. Adherence to strict safety protocols is paramount when handling this reactive compound, ensuring its potential can be harnessed safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. Reformatsky Reaction [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 6. [byjus.com](https://www.byjus.com) [[byjus.com](https://www.byjus.com)]
- 7. Ethyl bromodifluoroacetate(667-27-6) ¹H NMR [[m.chemicalbook.com](https://www.mchemicalbook.com)]
- 8. Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl bromodifluoroacetate(667-27-6) ¹³C NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- 10. Ethyl bromodifluoroacetate(667-27-6) IR Spectrum [[m.chemicalbook.com](https://www.mchemicalbook.com)]
- 11. Ethyl bromodifluoroacetate [webbook.nist.gov]
- 12. [chemistnotes.com](https://www.chemistnotes.com) [[chemistnotes.com](https://www.chemistnotes.com)]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Methyl Bromodifluoroacetate molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630999#methyl-bromodifluoroacetate-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com